1-(3-Bromo-4-isopropoxybenzyl)piperidine
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Overview
Description
1-(3-Bromo-4-isopropoxybenzyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the bromine atom and the isopropoxy group on the benzyl ring makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-isopropoxybenzyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-4-isopropoxybenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-isopropoxybenzyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the isopropoxy group to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted piperidine derivatives.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include alcohols or dehalogenated compounds.
Scientific Research Applications
1-(3-Bromo-4-isopropoxybenzyl)piperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-isopropoxybenzyl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the isopropoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromobenzyl)piperidine: Similar structure but lacks the isopropoxy group.
4-Bromo-N-Z-piperidine: Contains a bromine atom but differs in the substitution pattern on the piperidine ring.
1-(4-Bromo-3-isopropylbenzyl)piperidine: Similar structure but with an isopropyl group instead of an isopropoxy group.
Uniqueness
1-(3-Bromo-4-isopropoxybenzyl)piperidine is unique due to the presence of both the bromine atom and the isopropoxy group on the benzyl ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[(3-bromo-4-propan-2-yloxyphenyl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO/c1-12(2)18-15-7-6-13(10-14(15)16)11-17-8-4-3-5-9-17/h6-7,10,12H,3-5,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVOBVHMZXHARD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CN2CCCCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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